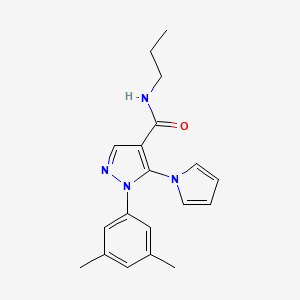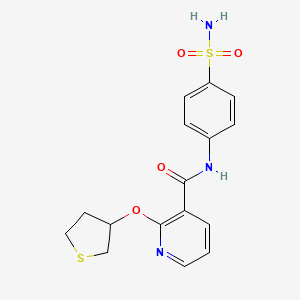
N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is not detailed in the available resources. For more information, it is recommended to inquire with the supplier.Molecular Structure Analysis
The molecular weight of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is 379.45. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” are not detailed in the available resources .Aplicaciones Científicas De Investigación
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, related in structure to N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, were designed and synthesized, demonstrating significant fungicidal activities. Specifically, compounds exhibited excellent efficacy against cucumber downy mildew, surpassing that of commercial fungicides. These findings underscore the potential of N-(thiophen-2-yl) nicotinamide derivatives as lead compounds for developing new fungicides (Wu et al., 2022).
Chemical Delivery Systems
Research on various sulfonamide chemical delivery systems, including derivatives of nicotinamide, has demonstrated their utility in treating cerebral toxoplasmosis. The sulfamethoxazole derivative, incorporating a reduced nicotinamide moiety, showcased rapid oxidation and high lipophilicity, indicating the potential of nicotinamide derivatives in enhancing drug delivery to the brain (Brewster et al., 1991).
Corrosion Inhibition
Nicotinamide derivatives have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors effectively suppress both anodic and cathodic processes, demonstrating mixed-type inhibition behavior. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, suggesting potential applications in protecting metal surfaces from corrosion (Chakravarthy et al., 2014).
Synthetic Nicotinamide Cofactor Analogues
The development of synthetic nicotinamide cofactor analogues has opened new avenues in organic chemistry and biocatalysis. Altering the adenine dinucleotide moiety and varying the amide functional group on the pyridine ring have enhanced the rate of redox reactions, both enzymatic and chemical. These analogues are explored for their potential in facilitating redox chemistry, highlighting the versatility of nicotinamide derivatives (Paul et al., 2014).
Metabolic Effects in Cancer Cells
A study on the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition in human cancer cells utilized FK866, a small molecule inhibitor of NAMPT, to explore metabolic perturbations. The research revealed significant alterations in amino acid metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway, offering insights into the role of nicotinamide in cellular metabolism and its potential as a target for cancer therapy (Tolstikov et al., 2014).
Propiedades
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)23-12-7-9-24-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAIXKKPVOXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)
![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
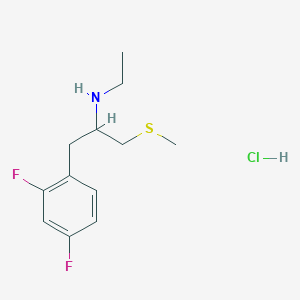
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)

![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
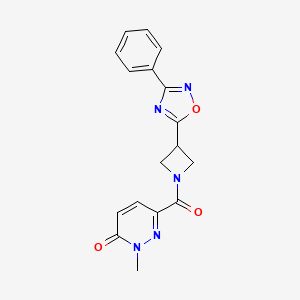
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
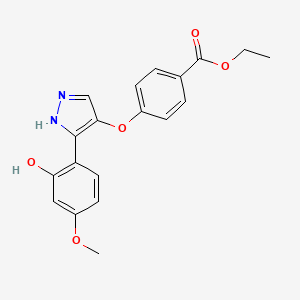
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
